1-(2,3-Dihydrobenzofuran-7-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to achieve the desired product at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
- 4-Hydroxy-2-quinolones
- Indole derivatives
Comparison
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and therapeutic potentials .
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c15-13(16)14(7-1-2-8-14)11-5-3-4-10-6-9-17-12(10)11/h3-5H,1-2,6-9H2,(H,15,16) |
InChI Key |
UOTCHAZKLUKSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC3=C2OCC3)C(=O)O |
Origin of Product |
United States |
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